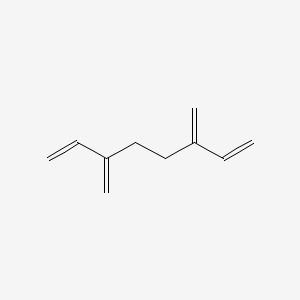

3,6-Dimethylene-1,7-octadiene

Description

3,6-Dimethylene-1,7-octadiene (C₁₀H₁₄) is an unsaturated hydrocarbon featuring conjugated diene systems at positions 1,7 and methylene groups at positions 3 and 5. This structure confers unique reactivity, particularly in polymerization and cycloaddition reactions. For example, its isomer α-myrcene (2-methyl-6-methylene-1,7-octadiene) is well-documented in fragrance synthesis and natural product chemistry .

Properties

CAS No. |

3382-59-0 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

3,6-dimethylideneocta-1,7-diene |

InChI |

InChI=1S/C10H14/c1-5-9(3)7-8-10(4)6-2/h5-6H,1-4,7-8H2 |

InChI Key |

BGCNJQHDGMDZFV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)CCC(=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylene-1,7-octadiene typically involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the dimerization of isoprene, which is facilitated by a catalyst such as palladium or nickel. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylene-1,7-octadiene can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.

Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used in substitution reactions.

Major Products Formed:

Oxidation: Epoxides, diols, and other oxygenated compounds.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3,6-Dimethylene-1,7-octadiene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving dienes.

Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of bioactive compounds.

Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethylene-1,7-octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including addition and polymerization reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Dienes and Substituent Effects

a) α-Myrcene (2-Methyl-6-methylene-1,7-octadiene)

- Structure : Methyl group at position 2 and methylene at position 6 (C₁₀H₁₆).

- Natural Occurrence: Not found in nature; synthesized via β-pinene pyrolysis .

- Applications : Key intermediate in fragrances (e.g., menthol, citronellol) but rarely used directly due to air instability .

- Reactivity: Prone to polymerization and Diels-Alder reactions. UV absorption at 226 nm (ε = 16,100 in ethanol) .

b) 3-Methylene-1,7-octadiene

- Structure : Single methylene group at position 3 (C₉H₁₂).

- Natural Source: Identified in Wollemia nobilis essential oils (2.2% in leaves, 1.5% in twigs) .

- Reactivity : Less conjugated than 3,6-dimethylene-1,7-octadiene, leading to reduced stabilization of transition states in cycloadditions.

c) 2,6-Dimethyl-1,7-octadiene

Functionalized Derivatives

a) 3-Hydroxy-2-methyl-6-methylene-1,7-octadiene

- Structure : Hydroxyl group at position 3 and methyl at position 2 (C₁₀H₁₆O).

- Source : Detected in pyrolysis products of automobile shredder residue (0.64% abundance) .

- Reactivity: Polar functional groups enhance solubility in polar solvents (e.g., ethanol) but reduce thermal stability.

b) 2-Methyl-6-methylene-1,7-octadien-3-one

Polymerization and Catalytic Behavior

- This compound : Expected to exhibit high reactivity in coordination polymerization due to dual methylene groups. Similar to poly(1-octene-co-1,7-octadiene), terminal olefins in such structures enable incorporation into copolymers with ethylene or styrene .

- 1,7-Octadiene in Metathesis : Used in cross-enyne metathesis (CEYM) with Grubbs catalysts. Substituent position (e.g., 3,6-dimethylene vs. 4-methyl) dictates cyclization efficiency and by-product formation (e.g., ethylene gas in terminal systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.